

Synthesis of 4-Phenylazophenol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Phenylazophenol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of **4-Phenylazophenol** from Aniline and Phenol.

This technical guide provides a comprehensive overview of the synthesis of **4-Phenylazophenol**, a diaryl-azo derivative with applications as a dye and potential as an antifungal agent.^[1] The synthesis involves a classic two-step electrophilic aromatic substitution reaction: the diazotization of aniline followed by the coupling of the resulting diazonium salt with phenol.^{[2][3]} This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents relevant quantitative data for the synthesis, purification, and characterization of the final product.

Core Concepts and Reaction Mechanisms

The synthesis of **4-Phenylazophenol** is a prime example of an azo coupling reaction. The overall process can be broken down into two fundamental stages:

- **Diazotization of Aniline:** Aniline, a primary aromatic amine, is converted into a benzenediazonium chloride salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5°C) using sodium nitrite (NaNO₂).^{[4][5]} The nitrous acid (HNO₂), generated in situ from NaNO₂ and a strong acid like hydrochloric acid (HCl), reacts with aniline to form the diazonium salt.^{[4][6]} The low temperature is crucial to prevent the unstable diazonium salt from decomposing.^[4]

- **Azo Coupling with Phenol:** The benzenediazonium salt then acts as an electrophile and reacts with phenol in a coupling reaction.^{[2][7]} This is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring of the phenol.^[2] The reaction is typically carried out in a basic medium, which activates the phenol by converting it to the more strongly activating phenoxide ion.^{[8][9][10]} The coupling predominantly occurs at the para-position of the hydroxyl group on the phenol due to steric hindrance at the ortho positions, resulting in the formation of **4-Phenylazophenol** (also known as p-hydroxyazobenzene).^{[7][11]}

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of **4-Phenylazophenol**.

Table 1: Reactant Quantities and Reaction Conditions

| Reactant/Reagent | Molecular Formula | Molar Mass (g/mol) | Typical Molar Ratio | Reaction Temperature (°C) |
|---------------------------|---|--------------------|---------------------|---------------------------|
| Aniline | C ₆ H ₅ NH ₂ | 93.13 | 1.0 | 0-5 (Diazotization) |
| Sodium Nitrite | NaNO ₂ | 69.00 | 1.0 - 1.1 | 0-5 (Diazotization) |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Excess | 0-5 (Diazotization) |
| Phenol | C ₆ H ₅ OH | 94.11 | 1.0 | 0-5 (Coupling) |
| Sodium Hydroxide | NaOH | 40.00 | Excess | 0-5 (Coupling) |

Table 2: Product Characterization Data

| Property | Value |
|-------------------|--|
| Product Name | 4-Phenylazophenol, p-Hydroxyazobenzene, Solvent Yellow 7 |
| CAS Number | 1689-82-3[1][12][13][14][15][16] |
| Molecular Formula | C ₁₂ H ₁₀ N ₂ O[12][13][15][16] |
| Molecular Weight | 198.22 g/mol [1][12][13] |
| Appearance | Brown to orange crystalline powder[1][13][16] |
| Melting Point | 150-156 °C[13][14][16] |
| Solubility | Soluble in ethanol, acetone, benzene, and ether; Insoluble in water[1][16][17] |
| λ _{max} | 347 nm |
| Reported Yield | Up to 97%[12] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **4-Phenylazophenol**.

Protocol 1: Diazotization of Aniline

- In a beaker, dissolve a specific amount of aniline (e.g., 1.23 mL) in a mixture of concentrated hydrochloric acid (e.g., 8.0 mL) and distilled water (e.g., 8.0 mL).[18]
- Cool the resulting solution in an ice bath to a temperature between 0 and 5°C.[5][19]
- In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.0 g) in a minimal amount of cold distilled water (e.g., 5 mL).[18]
- Slowly add the sodium nitrite solution dropwise to the cold aniline solution while maintaining constant stirring and ensuring the temperature does not exceed 5°C.[5][20]
- After the complete addition of the sodium nitrite solution, the formation of the benzenediazonium chloride solution is complete. Keep this solution in the ice bath for the

subsequent coupling reaction.^[20]

Protocol 2: Azo Coupling with Phenol

- In a separate beaker, dissolve a molar equivalent of phenol (relative to the initial amount of aniline) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).^[18]
- Cool this alkaline phenol solution in an ice bath to a temperature between 0 and 5°C.^[18]
- Slowly and carefully add the cold benzenediazonium chloride solution from Protocol 1 to the cold alkaline phenol solution with vigorous stirring.^{[5][20]}
- A colored precipitate of **4-Phenylazophenol** should form immediately.^[21]
- Continue stirring the reaction mixture in the ice bath for approximately 30 minutes to ensure the completion of the reaction.^[18]

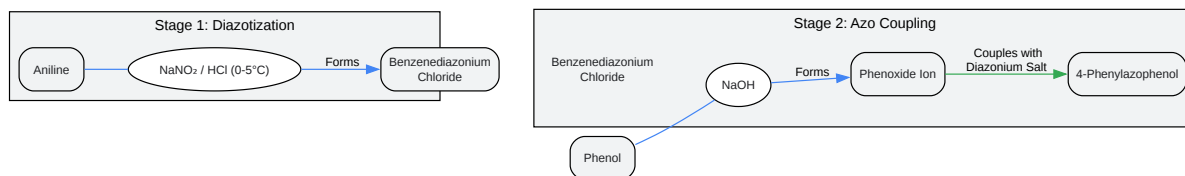
Protocol 3: Isolation and Purification of 4-Phenylazophenol

- Isolate the crude **4-Phenylazophenol** precipitate by vacuum filtration.
- Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene.^[1]
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Reaction Mechanism

The following diagram illustrates the two-stage reaction mechanism for the synthesis of **4-Phenylazophenol**.

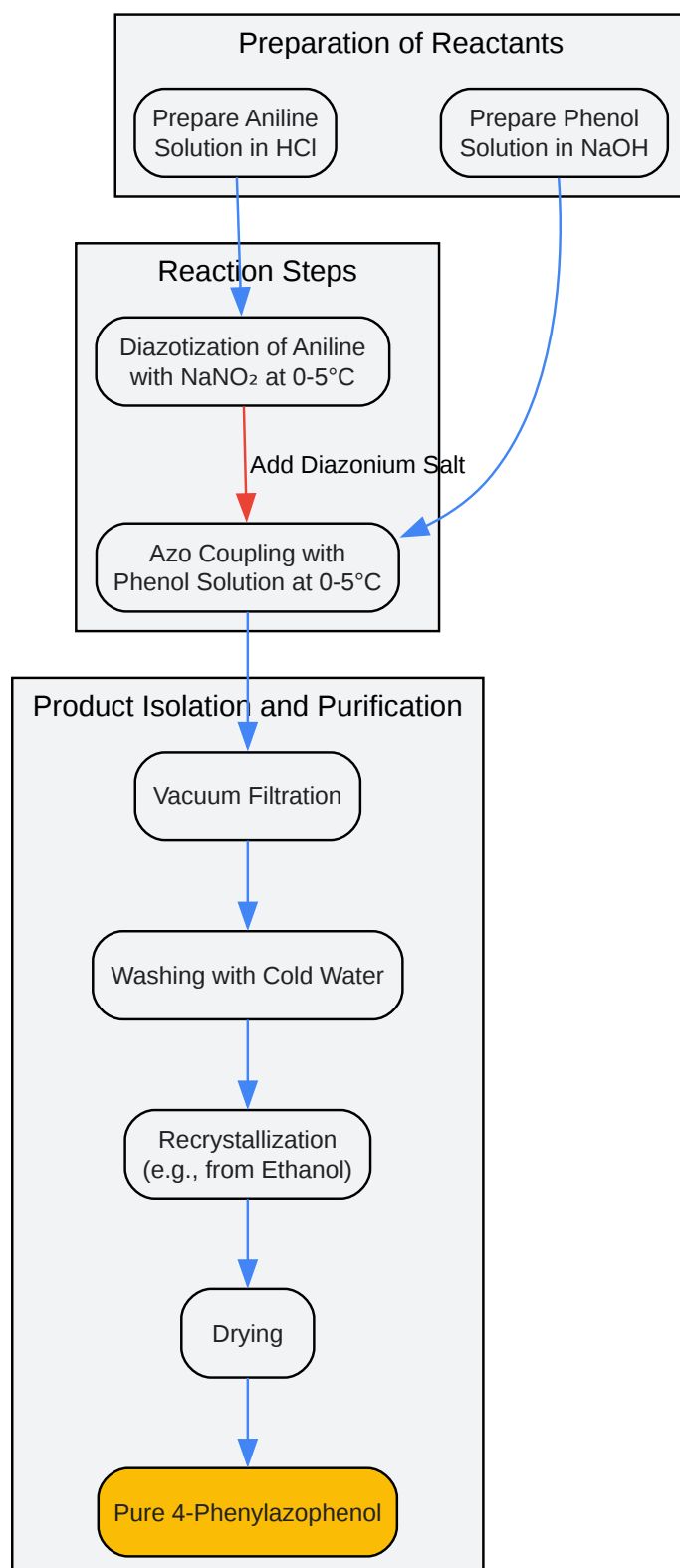


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Caption: The two-stage synthesis of **4-Phenylazophenol**.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of **4-Phenylazophenol**.



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Caption: A general workflow for the synthesis of **4-Phenylazophenol**.

This technical guide serves as a foundational resource for researchers and professionals engaged in the synthesis of azo compounds. The provided protocols and data are intended to be a starting point for laboratory work, and optimization may be necessary depending on the specific experimental conditions and desired product purity.

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